(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
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Overview
Description
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of naphthalenyl indole derivatives This compound is characterized by the presence of a chlorinated naphthalene ring and a pentyl-substituted indole moiety, connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronaphthalene and 1-pentyl-1H-indole.
Formation of Intermediate: The 6-chloronaphthalene is subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent to form an acylated intermediate.
Coupling Reaction: The acylated intermediate is then coupled with 1-pentyl-1H-indole under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-bromonaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(6-fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
(6-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a methoxy group instead of chlorine.
Uniqueness
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2365471-63-0 |
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Molecular Formula |
C24H22ClNO |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
AICJARHUOUQZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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